molecular formula C13H10N4O4 B11047765 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-

Cat. No.: B11047765
M. Wt: 286.24 g/mol
InChI Key: NGMQRJLMMSSGGD-UHFFFAOYSA-N
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Description

7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE is a complex organic compound with a unique structure that includes a furan ring, a dimethyl group, and an oxazolo-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE typically involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride. This reaction proceeds under specific conditions, often requiring the presence of a base to facilitate the condensation process . The resulting intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, bromine, hexamethylenetetramine, acetic anhydride, and benzoic acid . The conditions for these reactions vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo-purine derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 7-(2-FURYL)-1,3-DIMETHYL[1,3]OXAZOLO[2,3-F]PURINE-2,4(1H,3H)-DIONE apart from similar compounds is its unique combination of structural features, including the furan ring and the oxazolo-purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

7-(furan-2-yl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C13H10N4O4/c1-15-10-9(11(18)16(2)13(15)19)17-6-8(21-12(17)14-10)7-4-3-5-20-7/h3-6H,1-2H3

InChI Key

NGMQRJLMMSSGGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CO4

Origin of Product

United States

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